3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE
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Overview
Description
3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is a complex organic compound that features a pyridine ring fused with an oxadiazole ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: This step often involves a Heck reaction, where the dimethoxyphenyl group is coupled with the oxadiazole ring using palladium catalysts.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be synthesized through various methods such as the Hantzsch pyridine synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Pterostilbene: A compound with a similar dimethoxyphenyl group, known for its antioxidant properties.
2-(3,4-Dimethoxyphenyl)ethanol: Another compound with a dimethoxyphenyl group, used in studies related to delignification mechanisms.
Uniqueness
3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is unique due to its combination of a pyridine ring, an oxadiazole ring, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-21-14-7-5-12(10-15(14)22-2)6-8-16-19-17(20-23-16)13-4-3-9-18-11-13/h3-11H,1-2H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDVRDDEFCIVCM-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=NO2)C3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=NO2)C3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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